3-Bromo-2-(2,2-difluoropropoxy)benzylamine
Description
3-Bromo-2-(2,2-difluoropropoxy)benzylamine is a halogenated benzylamine derivative characterized by a bromine substituent at the 3-position of the benzene ring and a 2,2-difluoropropoxy group at the 2-position. The benzylamine moiety (a benzene ring attached to an amine group via a methylene bridge) distinguishes it from simpler aryl amines. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of bromine (electron-withdrawing) and fluorine (lipophilicity-enhancing) substituents, which can modulate reactivity, metabolic stability, and binding interactions.
Properties
IUPAC Name |
[3-bromo-2-(2,2-difluoropropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-4H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULGXUDTJXXUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1Br)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-difluoropropoxy)benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-(2,2-difluoropropoxy)benzylamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-difluoropropoxy)benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a simpler amine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
3-Bromo-2-(2,2-difluoropropoxy)benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoropropoxy)benzylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Bromo-2-(2,2-difluoropropoxy)benzylamine with analogous compounds, focusing on structural, electronic, and functional differences.
Comparison with 1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine
Functional Implications :
- Steric Effects : The bulkier benzylamine structure may hinder binding to sterically sensitive targets (e.g., enzyme active sites) compared to the more flexible ethylamine derivative.
Comparison with 2,2-Dibromo-2-fluoroethan-1-amine Hydrochloride
Functional Implications :
- Reactivity : The aliphatic dibromo-fluoroamine is more reactive toward nucleophilic substitution due to its less stabilized electron-deficient center, whereas the aromatic bromine in the target compound may participate in resonance or halogen bonding.
- Applications : Aliphatic bromoamines are often used as intermediates in cross-coupling reactions, while aromatic bromoamines are tailored for drug discovery (e.g., kinase inhibitors).
Comparison with O-(4-(2,2-Difluoropropoxy)-2-(Tosyl)-2-azabicyclo[2.1.1]hexane)
| Property | 3-Bromo-2-(2,2-difluoropropoxy)benzylamine | O-(4-(2,2-Difluoropropoxy)-2-(Tosyl)-2-azabicyclo[2.1.1]hexane |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrF₂NO | C₁₅H₁₈F₂NO₃S |
| Key Functional Groups | Br, F, benzylamine | F, tosyl (sulfonyl), bicyclic scaffold |
| Complexity | Moderate | High (constrained bicyclic structure) |
Functional Implications :
- Target Selectivity : The bicyclic tosyl compound’s rigid structure may confer selectivity for proteases or GPCRs, whereas the benzylamine derivative’s planar aromatic system is better suited for aromatic receptor binding.
- Metabolic Stability : The tosyl group may reduce metabolic degradation compared to the primary amine in the target compound.
Research Findings and Trends
- Fluorine Impact: The 2,2-difluoropropoxy group in both the target compound and its ethylamine analog reduces basicity and enhances metabolic stability compared to non-fluorinated alkoxy analogs.
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve halogen bonding in target recognition, as seen in kinase inhibitor studies, though it may increase molecular weight and toxicity risks compared to chlorine.
Biological Activity
3-Bromo-2-(2,2-difluoropropoxy)benzylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H12BrF2NO
- CAS Number : 1044270-96-3
- Molecular Weight : 292.12 g/mol
The compound features a bromine atom and a difluoropropoxy group attached to a benzylamine structure, which is significant in modulating its biological interactions.
The biological activity of 3-Bromo-2-(2,2-difluoropropoxy)benzylamine can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically relevant molecules.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways. This interaction can lead to altered cellular responses in target tissues.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-Bromo-2-(2,2-difluoropropoxy)benzylamine exhibit anticancer properties by inhibiting histone acetyltransferases (HATs), particularly EP300 and CREBBP. These enzymes are crucial for regulating gene expression related to cell proliferation and differentiation.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-Bromo-2-(2,2-difluoropropoxy)benzylamine | HAT Inhibition | Anticancer activity |
| C646 | Specific EP300 Inhibitor | Antitumor effects |
| Other benzylamines | Various (e.g., receptor modulation) | Antidepressant, anxiolytic effects |
Neuroprotective Effects
Preliminary research suggests that this compound may also possess neuroprotective properties. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it could play a role in treating neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, 3-Bromo-2-(2,2-difluoropropoxy)benzylamine demonstrated significant inhibition of cancer cell lines when tested against various types of tumors, including breast and prostate cancer. The IC50 values indicated a promising therapeutic index.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed decreased proliferation markers in treated tissues.
- Mechanistic Insights : Further investigation into the molecular pathways revealed that the compound's action leads to the downregulation of genes associated with tumor growth and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
